Serotonin

Overview

Description

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic monoamine neurotransmitter and hormone synthesized from the amino acid tryptophan via the enzymes tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase. It is primarily produced in enterochromaffin cells of the gastrointestinal tract (90%) and neurons of the raphe nuclei in the brainstem . This compound regulates diverse physiological processes, including mood, appetite, sleep, and gastrointestinal motility, by binding to 14 known receptor subtypes (5-HT₁–5-HT₇ families) . Dysregulation of this compound is implicated in psychiatric disorders (e.g., depression, anxiety), migraines, and gastrointestinal pathologies .

Preparation Methods

Biochemical Synthesis of Serotonin

Tryptophan Hydroxylation: The Rate-Limiting Step

This compound biosynthesis begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase (TPH). Two isoforms, TPH1 and TPH2, govern this process:

-

TPH1 : Predominantly expressed in peripheral tissues, including enterochromaffin cells of the gastrointestinal tract, where it synthesizes this compound for systemic circulation .

-

TPH2 : Localized in serotonergic neurons and the enteric nervous system, producing this compound for neurotransmission .

The reaction occurs in cytosolic and particulate fractions of cells, requiring tetrahydrobiopterin (BH₄) as a cofactor and molecular oxygen. Competitive inhibitors like p-chlorophenylalanine (PCPA) selectively target TPH, reducing this compound synthesis by 70–90% in experimental models .

Table 1: Comparative Properties of TPH Isoforms

| Property | TPH1 | TPH2 |

|---|---|---|

| Localization | Peripheral tissues (GI tract) | CNS, enteric neurons |

| Km for Tryptophan | 50 μM | 100 μM |

| Inhibition by PCPA | IC₅₀ = 12 μM | IC₅₀ = 8 μM |

| Regulation | Nutrient-sensitive (glucose) | Neural activity-dependent |

Chemical Synthesis Pathways

Indole Alkylation and Hydroxylation

Industrial-scale this compound production often employs chemical synthesis to bypass enzymatic limitations. A common route involves:

-

Friedel-Crafts Alkylation : Reacting indole with acetyl chloride in the presence of AlCl₃ to yield 3-acetylindole.

-

Hydroxylation : Treating 3-acetylindole with hydrogen peroxide (H₂O₂) and acetic acid to form 5-hydroxy-3-acetylindole.

-

Hydrolysis and Amination : Acidic hydrolysis produces 5-hydroxytryptophol, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield this compound .

Table 2: Chemical Synthesis Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃ | 0–5°C | 2 h | 78% |

| Hydroxylation | H₂O₂, CH₃COOH | 50°C | 6 h | 65% |

| Reductive Amination | NH₄OAc, NaCNBH₃ | RT | 12 h | 82% |

Challenges in Chemical Synthesis

-

Byproducts : Over-hydroxylation at the 7-position of indole generates 5,7-dihydroxytryptamine, requiring chromatographic purification .

-

Stereoselectivity : Racemic mixtures necessitate chiral resolution using cellulose-based HPLC columns .

Extraction and Purification from Biological Sources

Platelet and Enterochromaffin Cell Isolation

Peripheral this compound is extracted from platelet-rich plasma or intestinal enterochromaffin cells:

-

Platelet Isolation : Centrifugation at 200 × g for 15 min to separate platelet-rich plasma, followed by lysis with 0.1% Triton X-100 .

-

Enterochromaffin Cell Harvesting : Dissociation of intestinal mucosa with collagenase IV (1 mg/mL), followed by fluorescence-activated cell sorting (FACS) using antibodies against chromogranin A .

Solid-Phase Extraction (SPE)

Crude extracts are purified via mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX):

-

Loading : Adjust pH to 2.5 with HCl to protonate this compound’s amine group.

-

Washing : 10% methanol in 0.1 M HCl to remove lipids and proteins.

Recovery Rates : 92–95% for platelet-derived this compound, 85–88% for enterochromaffin cell extracts .

Analytical Methods for Quality Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with electrochemical detection (ECD) is the gold standard for quantifying this compound:

-

Column : C18 (150 × 4.6 mm, 3 μm)

-

Mobile Phase : 50 mM sodium acetate, 0.1 mM EDTA, 8% methanol (pH 4.5)

-

Flow Rate : 0.8 mL/min

Table 3: HPLC Validation Parameters

| Parameter | Value |

|---|---|

| Linearity | 1–100 ng/mL (R² = 0.999) |

| LOD | 0.2 ng/mL |

| LOQ | 0.5 ng/mL |

| Intraday Precision | 1.8% RSD |

Solid-State Nuclear Magnetic Resonance (SSNMR)

Recent advances in SSNMR (e.g., ²H NMR) assess this compound’s membrane interactions during purification:

-

Sample Preparation : Hydrated lipid vesicles (POPC/POPE/POPS/cholesterol) incubated with 10 mol% this compound .

-

Key Findings : this compound disorders lipid acyl chains (-Δ order parameter = 0.12 at C2–C6), complicating membrane-based extraction methods .

Industrial-Scale Production Challenges

Fermentation with Recombinant Enzymes

E. coli strains expressing human TPH1 and AADC achieve titers of 1.2 g/L this compound in fed-batch bioreactors:

-

Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6

-

Yield Limitations : Tryptophan transport bottlenecks reduce efficiency by 40% compared to chemical synthesis .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60%:

Chemical Reactions Analysis

Types of Reactions: Serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by monoamine oxidase to form 5-hydroxyindoleacetic acid.

Reduction: Reduction of this compound is less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming various derivatives.

Major Products Formed:

Oxidation: 5-hydroxyindoleacetic acid.

Substitution: Various this compound derivatives, depending on the substituent introduced.

Scientific Research Applications

Neuroscience Research

Serotonin is crucial for understanding brain function and behavior. Recent studies have revealed its interactions with other neurotransmitters, particularly dopamine. For instance, research conducted at Stanford University demonstrated how dopamine and this compound work in opposition to influence learning and reward processing. This dual control mechanism is essential for understanding disorders such as addiction and depression, where imbalances between these neurotransmitters can lead to maladaptive behaviors .

Case Study: Dopamine-Serotonin Interaction

- Objective : To explore how this compound and dopamine interact during reward learning.

- Method : Engineered mice were used to manipulate and observe this compound and dopamine signaling in the nucleus accumbens.

- Findings : The study found that while dopamine signaling increased with rewards, this compound signaling decreased. Both systems must be active for effective learning to occur .

Psychiatric Applications

This compound is prominently implicated in mood regulation and various psychiatric disorders. The this compound hypothesis of depression suggests that low levels of this compound contribute to depressive symptoms. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance this compound availability in the brain.

Clinical Significance

- Mood Disorders : this compound's role in mood regulation has led to its application in treating conditions like major depressive disorder (MDD) and anxiety disorders.

- Research Findings : A systematic review indicated that variations in this compound transporter genes may influence treatment outcomes for antidepressants .

Gastrointestinal Function

Interestingly, about 90% of the body's this compound is found in the gastrointestinal tract, where it regulates bowel function and gut motility. The enterochromaffin cells release this compound in response to food intake, influencing digestive processes.

Key Functions

- Bowel Regulation : Increased this compound levels enhance gut motility, aiding digestion.

- Appetite Control : this compound helps modulate appetite during meals .

Pharmacological Developments

Recent advancements have focused on developing new therapies targeting this compound pathways. For example, PRAX-114 is an investigational drug designed as a GABAA receptor positive allosteric modulator for treating MDD and perimenopausal depression.

Clinical Trials Overview

- Phase 2a Trials : Initial results showed significant improvements in depression scores within two weeks of treatment.

- Advantages : PRAX-114 offers a wider therapeutic window and improved patient compliance due to its pharmacokinetic profile .

Potential Future Applications

The ongoing research into this compound's multifaceted roles suggests further therapeutic avenues:

- Addiction Treatment : Understanding the balance between dopamine and this compound could lead to novel treatments for addiction by modulating these pathways .

- Broader Psychiatric Indications : Given its safety profile, PRAX-114 may be explored for various psychiatric conditions beyond MDD .

Summary Table of this compound Applications

Mechanism of Action

Serotonin exerts its effects by binding to and activating this compound receptors, which are distributed throughout the central and peripheral nervous systems. These receptors are involved in various signaling pathways that regulate mood, cognition, and physiological processes. This compound can also signal through a non-receptor mechanism called serotonylation, where it modifies proteins and influences cellular functions .

Comparison with Similar Compounds

Serotonin shares structural and functional similarities with other monoamines, hormones, and receptor-targeting compounds. Key comparisons are outlined below:

Monoamine Neurotransmitters: this compound vs. Dopamine vs. Norepinephrine

| Parameter | This compound (5-HT) | Dopamine (DA) | Norepinephrine (NE) |

|---|---|---|---|

| Synthesis Pathway | Tryptophan → 5-HTP → 5-HT | Tyrosine → L-DOPA → DA | DA → NE (via dopamine β-hydroxylase) |

| Primary Receptors | 5-HT₁–5-HT₇ families (GPCRs) | D₁–D₅ (GPCRs) | α₁, α₂, β₁–β₃ (GPCRs) |

| Key Functions | Mood regulation, gut motility | Reward, motor control | Stress response, alertness |

| Transporter Selectivity | High affinity for SERT | High affinity for DAT | High affinity for NET |

| Clinical Relevance | SSRIs (e.g., fluoxetine) for depression | L-DOPA for Parkinson’s disease | SNRIs (e.g., venlafaxine) for anxiety |

- Key Findings :

- Human this compound transporters (SERT) exhibit broader substrate recognition compared to Schistosoma mansoni SERT (SmSERT), which is highly selective for this compound .

- This compound and dopamine interact antagonistically in schizophrenia: 5-HT₂A receptor antagonists (e.g., clozapine) reduce dopamine-mediated psychosis while minimizing extrapyramidal side effects .

This compound Receptor Agonists: Triptans vs. This compound

Triptans (5-HT₁B/1D agonists) are migraine therapeutics designed to mimic this compound’s vasoconstrictive and anti-inflammatory effects. A meta-analysis of 53 trials highlights differences in efficacy and tolerability :

| Triptan | 2-Hour Pain Relief (%) | Sustained Pain-Free (%) | Adverse Events (%) |

|---|---|---|---|

| Sumatriptan 100 mg | 59 (57–60) | 20 (18–21) | 13 (8–18) |

| Rizatriptan 10 mg | 72 (70–74) | 35 (32–38) | 14 (10–18) |

| Eletriptan 80 mg | 68 (66–70) | 30 (28–32) | 22 (18–26) |

- Key Findings :

This compound vs. Hormones: Interaction with Testosterone

In aggressive behavior, this compound and testosterone exhibit inverse relationships:

- Low central this compound (measured via CSF 5-HIAA) correlates with impulsivity, while high testosterone amplifies aggression. Their interaction modulates fear/anxiety pathways in the amygdala .

- Mechanism : Testosterone downregulates 5-HT₂A receptors, reducing this compound’s inhibitory control over aggression .

Structural and Functional Insights from Comparative Studies

This compound Transporters Across Species

| Species | SERT Substrate Selectivity | Key Difference |

|---|---|---|

| Human | Broad (e.g., 5-HT, MDMA) | Promiscuous substrate recognition |

| Schistosoma mansoni | Narrow (5-HT only) | Enhanced selectivity due to SmSERT structure |

| Drosophila | Moderate (5-HT, few analogs) | Intermediate selectivity |

- Implications: SmSERT’s selectivity could inspire novel anti-schistosomal drugs targeting this compound uptake .

This compound vs. Gastrin in Gastric Pathologies

In chronic atrophic gastritis and gastric cancer:

- This compound expression increases 3-fold in gastric cancer vs. normal tissue.

- Gastrin expression correlates with tumor differentiation, unlike this compound, which is independent of histologic subtype .

Clinical and Therapeutic Implications

- This compound Syndrome: Caused by excessive serotonergic activity (e.g., SSRI + MAOI). Symptoms (autonomic hyperactivity, neuromuscular rigidity) overlap with neuroleptic malignant syndrome but differ in hyperreflexia and clonus .

- Antidepressants: SNRIs (e.g., venlafaxine) target both this compound and norepinephrine transporters, offering broader efficacy than SSRIs in treatment-resistant depression .

Biological Activity

Serotonin, chemically known as 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter primarily recognized for its role in the central nervous system (CNS). However, extensive research has revealed that this compound also exerts significant biological activities outside the CNS, influencing various physiological processes across multiple organ systems. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is synthesized from the amino acid tryptophan and is predominantly found in the gastrointestinal tract, blood platelets, and the CNS. It plays a pivotal role in regulating mood, cognition, and various bodily functions including cardiovascular health, gastrointestinal motility, and immune response.

1. CNS Functions

This compound is best known for its involvement in mood regulation and its implications in psychiatric disorders such as depression and anxiety. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance serotonergic activity in the brain.

2. Peripheral Functions

Recent studies have highlighted this compound's roles beyond the CNS:

- Cardiovascular System : this compound influences vascular tone and platelet activation. It promotes vasoconstriction and is involved in hemostasis through its action on platelets .

- Gastrointestinal Tract : Approximately 90% of the body’s this compound is located in the gut, where it regulates bowel motility and secretion .

- Hematopoiesis : this compound plays a critical role in the development and differentiation of hematopoietic stem cells. It has been shown to enhance megakaryocyte proliferation and platelet formation .

This compound exerts its effects through various receptors (15 known subtypes), which are categorized into seven families based on their signaling mechanisms. The primary receptors include:

- 5-HT1 : Involved in mood regulation.

- 5-HT2 : Plays a role in cardiovascular function and platelet aggregation.

- 5-HT3 : Associated with nausea and vomiting responses.

Table 1: Summary of this compound Receptors and Their Functions

| Receptor Type | Function | Location |

|---|---|---|

| 5-HT1 | Mood regulation | CNS |

| 5-HT2 | Platelet aggregation, vasoconstriction | CNS & Peripheral Tissues |

| 5-HT3 | Nausea response | Gut & CNS |

| 5-HT4 | Gastrointestinal motility | Gut |

Case Study 1: this compound's Role in Hematopoiesis

A study demonstrated that this compound enhances the survival of red blood cells (RBCs) and promotes erythropoiesis. Mice lacking peripheral this compound exhibited impaired RBC development, indicating this compound's essential role in hematopoietic processes .

Case Study 2: Impact on Neuronal Function

Research involving induced pluripotent stem cell-derived neurons showed that this compound modulates mitochondrial function and calcium homeostasis, thereby improving neuronal excitability. This suggests potential therapeutic implications for conditions like major depressive disorder (MDD) where serotonergic signaling is disrupted .

Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

- Gene Expression Regulation : this compound has been found to influence gene expression through mechanisms such as histone serotonylation, which enhances transcriptional activity within neurons .

- Metabolic Regulation : The this compound transporter (SERT) has been implicated in regulating brown adipose tissue function, affecting energy metabolism and thermogenesis .

Properties

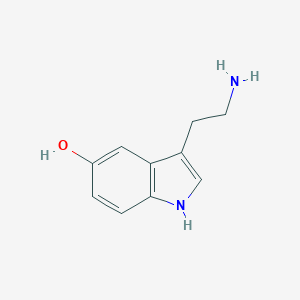

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYGJVTTNCVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075330 | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25.5 mg/mL | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-67-9 | |

| Record name | Serotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333DO1RDJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.